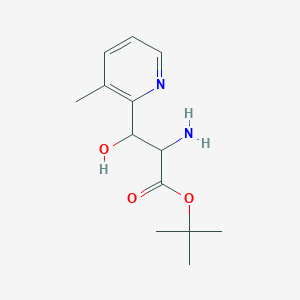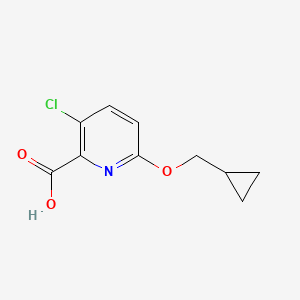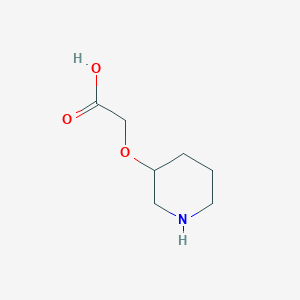
tert-Butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate: is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butyl ester group, an amino group, a hydroxyl group, and a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 3-methylpyridine, and ammonia.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Introduction of various functional groups on the pyridine ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Modification: It can be used to modify proteins through covalent attachment.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Agriculture: It may find applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar structure but has a phenyl group instead of a pyridine ring.
tert-Butyl α-hydroxyisobutyrate: This compound has a similar tert-butyl ester group but lacks the amino and pyridine functionalities.
Uniqueness:
Structural Features: The presence of the 3-methylpyridine ring and the combination of amino and hydroxyl groups make tert-Butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate unique.
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C13H20N2O3/c1-8-6-5-7-15-10(8)11(16)9(14)12(17)18-13(2,3)4/h5-7,9,11,16H,14H2,1-4H3 |
InChI Key |
FVQDJIQXJBBDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(C(=O)OC(C)(C)C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol](/img/structure/B13218377.png)
![Tert-butyl 4-[(1-aminocyclopentyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13218378.png)


![2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13218404.png)






![2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13218438.png)

